molecular formula C22H21ClFN3O3S B2883907 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1052532-06-5

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2883907
CAS No.: 1052532-06-5
M. Wt: 461.94
InChI Key: BKNKNAAIXWCHSF-UHFFFAOYSA-N
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Description

The compound N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole moiety substituted with a fluorine atom at the 4-position, a chromene-3-carboxamide core, and a dimethylaminopropyl side chain.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S.ClH/c1-25(2)11-6-12-26(22-24-19-16(23)8-5-10-18(19)30-22)20(27)15-13-14-7-3-4-9-17(14)29-21(15)28;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNKNAAIXWCHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antibacterial and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C19H20ClFN4O3S
  • Molecular Weight : Approximately 438.9 g/mol
  • Functional Groups : Includes a dioxine ring, a fluorobenzothiazole moiety, and a dimethylamino propyl side chain.

This unique structure may contribute to its solubility and biological activity compared to other similar compounds.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in "Molecules" highlighted the compound's effectiveness, noting:

  • Activity : Moderate against certain strains.
  • Comparison : Less effective than conventional antibiotics.

Further investigations are necessary to elucidate the mechanism of action, efficacy in vivo, and potential for developing resistance .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : Human-derived breast, colon, ovarian, and renal tumor cell lines.
  • Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to cellular damage and death.

In vitro assays demonstrated significant growth inhibition at nanomolar concentrations, indicating its potential as an antitumor agent .

Study 1: Antibacterial Efficacy

A 2013 study assessed the antibacterial properties of the compound against multiple strains. The results showed that while it had some activity, it was not sufficient for clinical application without further modification or combination with other agents .

Study 2: Antitumor Activity

Research conducted on benzothiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects. The study highlighted:

  • Cytotoxicity : Enhanced when combined with other therapeutic agents.
  • Selectivity : Higher selectivity towards cancer cells compared to normal cells.

These findings suggest a promising avenue for developing new cancer therapies based on this compound .

Summary of Biological Activities

Biological ActivityFindings
AntibacterialModerate activity against Staphylococcus aureus and E. coli; less effective than standard antibiotics.
AntitumorSignificant growth inhibition in various cancer cell lines; potential induction of apoptosis via ROS generation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The compound is compared below with three analogues from the provided evidence, focusing on substituents, core scaffolds, and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison
Compound Name / CAS Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Chromene-3-carboxamide 4-Fluoro-benzothiazole, dimethylaminopropyl Not provided Not provided
">CAS 1052530-89-8 Benzo[d]thiazole-2-carboxamide 4-Methoxy-benzothiazole, dimethylaminopropyl C₂₁H₂₃ClN₄O₂S₂ 463.0
">CAS 1216418-08-4 Acetamide 4-Nitro-benzothiazole, chlorophenylthio Not provided Not provided
">CAS 1049251-88-8 Morpholinyl-thiazol-imine 4-Phenyl, 2,4-dimethylphenyl Not provided Not provided
Key Observations:

Substituent Effects: The 4-fluoro group in the target compound vs. the 4-methoxy group in CAS 1052530-89-8 highlights a trade-off between electronegativity and steric bulk. Fluorine’s small size and strong electronegativity may enhance binding affinity via dipole interactions, whereas methoxy’s electron-donating nature could alter metabolic stability or solubility.

Core Scaffold Differences :

  • The target compound’s chromene-3-carboxamide core differs from the benzo[d]thiazole-2-carboxamide in CAS 1052530-89-8. Chromene’s oxygenated ring system may improve solubility or confer unique conformational rigidity compared to the planar benzothiazole scaffold.
  • The morpholinyl-thiazol-imine core in CAS 1049251-88-8 introduces a basic morpholine group, likely enhancing water solubility and altering pharmacokinetic profiles.

Inferred Pharmacological Implications

While direct biological data for the target compound is unavailable, structural comparisons suggest:

  • Target Selectivity : The 4-fluoro substitution may improve binding to hydrophobic pockets in enzymes (e.g., kinases) compared to bulkier methoxy or polar nitro groups.
  • Metabolic Stability : Fluorine’s bioisosteric properties could reduce oxidative metabolism, extending half-life relative to methoxy or nitro analogues.
  • Solubility: The dimethylaminopropyl side chain (common in CAS 1052530-89-8 and the target compound) may enhance solubility in polar solvents, whereas morpholine-containing analogues (CAS 1049251-88-8) might exhibit superior aqueous solubility.

Limitations and Contradictions

  • Substituent Variability : The pharmacological impact of fluorine vs. methoxy or nitro groups may vary across biological targets, necessitating target-specific optimization.

Q & A

Q. What are the optimized synthesis protocols for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including amide coupling and salt formation. Key steps include:

  • Amide bond formation : Reacting 2-oxo-2H-chromene-3-carboxylic acid derivatives with 3-(dimethylamino)propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) to achieve >95% purity. Yields are maximized by controlling temperature (0–5°C during coupling) and stoichiometric ratios (1.2:1 amine:acid) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for the fluorobenzo[d]thiazole moiety (δ 7.2–8.1 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.5 ppm) .
  • LC-MS : Confirm molecular weight (expected [M+H]+: ~514.5) and detect impurities .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages .

Q. How is preliminary biological activity screened in academic settings?

  • In vitro kinase assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using recombinant enzymes and ATP-Glo luminescence assays .
  • Antimicrobial screening : Employ microdilution methods (96-well plates) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC values determined via optical density measurements .

Advanced Research Questions

Q. How can contradictory data in reported biological activities be resolved?

Discrepancies often arise from assay conditions. For example:

  • Kinase inhibition : Variability in IC₅₀ values may stem from ATP concentration differences (1 mM vs. 100 µM). Normalize data using Z’-factor controls .
  • Antimicrobial activity : Compare results across standardized CLSI protocols and account for solvent effects (e.g., DMSO ≤1% v/v) .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with fluorobenzo[d]thiazole) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates robust binding) .

Q. How can structure-activity relationships (SAR) guide optimization for selectivity?

Key modifications include:

  • Fluorine substitution : Replacing 4-fluorobenzo[d]thiazole with chloro analogs increases lipophilicity (logP +0.3) but may reduce solubility .
  • Side-chain variations : Extending the dimethylamino propyl chain enhances kinase selectivity (e.g., 10-fold higher potency for VEGFR2 vs. EGFR) .

Q. What strategies address poor aqueous solubility in pharmacological assays?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10% w/v to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the chromene oxygen for pH-dependent release in tumor microenvironments .

Q. Which in vivo models are suitable for evaluating efficacy and toxicity?

  • Xenograft models : Administer 10–50 mg/kg (i.p. or oral) in BALB/c nude mice with EGFR-driven tumors; monitor tumor volume via caliper measurements .
  • Toxicity screening : Assess liver/kidney function (ALT, BUN levels) and hematological parameters after 28-day repeated dosing .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
  • Assay controls : Include staurosporine (kinase inhibition) and ciprofloxacin (antimicrobials) as positive controls .

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